molecular formula C9H10BrNO3 B2783694 2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acid CAS No. 1218526-50-1

2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acid

Cat. No.: B2783694
CAS No.: 1218526-50-1
M. Wt: 260.087
InChI Key: YUBQGLKBIWHTOC-UHFFFAOYSA-N
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Description

2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a carboxylic acid group (-COOH), and a substituted phenyl ring with bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acid typically involves the following steps:

    Bromination: The starting material, 4-methoxyphenylacetic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the alpha position relative to the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenylacetic acids.

Scientific Research Applications

2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to participate in hydrogen bonding and ionic interactions with enzymes and receptors. The bromine and methoxy substituents can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-methoxyphenyl)acetic acid: Lacks the bromine substituent, which may affect its reactivity and biological activity.

    2-Amino-2-(3-bromo-phenyl)acetic acid: Lacks the methoxy group, which can influence its solubility and interaction with molecular targets.

    2-Amino-2-(3-chloro-4-methoxyphenyl)acetic acid: Similar structure but with chlorine instead of bromine, which can alter its chemical properties and reactivity.

Uniqueness

The presence of both bromine and methoxy groups in 2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acid makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-2-(3-bromo-4-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBQGLKBIWHTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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